Pirenzepine dihydrochloride
Pirenzepine dihydrochloride
An antimuscarinic agent that inhibits gastric secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function. It promotes the healing of duodenal ulcers and due to its cytoprotective action is beneficial in the prevention of duodenal ulcer recurrence. It also potentiates the effect of other antiulcer agents such as CIMETIDINE and RANITIDINE. It is generally well tolerated by patients.
Brand Name:
Vulcanchem
CAS No.:
29868-97-1
VCID:
VC20773423
InChI:
InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H
SMILES:
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl
Molecular Formula:
C19H22ClN5O2
Molecular Weight:
387.9 g/mol
Pirenzepine dihydrochloride
CAS No.: 29868-97-1
Cat. No.: VC20773423
Molecular Formula: C19H22ClN5O2
Molecular Weight: 387.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | An antimuscarinic agent that inhibits gastric secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function. It promotes the healing of duodenal ulcers and due to its cytoprotective action is beneficial in the prevention of duodenal ulcer recurrence. It also potentiates the effect of other antiulcer agents such as CIMETIDINE and RANITIDINE. It is generally well tolerated by patients. |
|---|---|
| CAS No. | 29868-97-1 |
| Molecular Formula | C19H22ClN5O2 |
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | 11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride |
| Standard InChI | InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H |
| Standard InChI Key | AFBSBOBDKXETKP-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl |
| Canonical SMILES | CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl |
| Appearance | Solid powder |
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